molecular formula C29H34F3N3O5S B13402000 methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid

Cat. No.: B13402000
M. Wt: 593.7 g/mol
InChI Key: WALKWJPZELDSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GGTI298 Trifluoroacetate: is a geranylgeranyltransferase I inhibitor. This compound is known for its ability to arrest human tumor cells in the G1 phase of the cell cycle and induce apoptosis . It is primarily used in scientific research for its potential anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: GGTI298 Trifluoroacetate is synthesized through a series of chemical reactions involving the incorporation of a trifluoroacetate group. The specific synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .

Industrial Production Methods: Industrial production of GGTI298 Trifluoroacetate involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process includes the use of specialized equipment and reagents to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: GGTI298 Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

GGTI298 Trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

GGTI298 Trifluoroacetate exerts its effects by inhibiting geranylgeranyltransferase I, an enzyme involved in the post-translational modification of proteins. This inhibition prevents the proper functioning of proteins required for cell cycle progression, leading to cell cycle arrest and apoptosis. The molecular targets include Rap1A and other geranylgeranylated proteins .

Comparison with Similar Compounds

    GGTI297: Another geranylgeranyltransferase I inhibitor with similar properties but different molecular structure.

    FTI-277: A farnesyltransferase inhibitor that targets a different enzyme but has similar effects on cell cycle regulation.

Uniqueness: GGTI298 Trifluoroacetate is unique due to its specific inhibition of geranylgeranyltransferase I and its ability to induce apoptosis in tumor cells without affecting the processing of farnesylated proteins .

Properties

IUPAC Name

methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S.C2HF3O2/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22;3-2(4,5)1(6)7/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKWJPZELDSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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